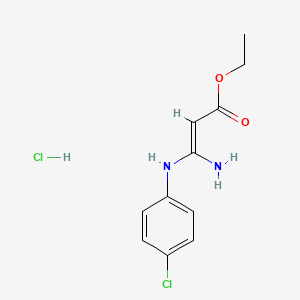

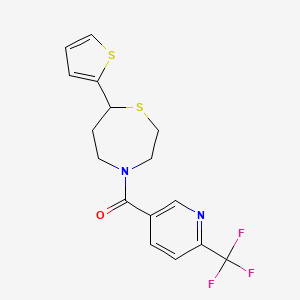

![molecular formula C19H22N2O3S B2867213 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-33-8](/img/structure/B2867213.png)

2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another example is the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which involved three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis

While specific molecular structure analysis for the compound was not found, similar compounds have been studied. For instance, the compound “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was synthesized using three successive direct lithiations and a bromination reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Applications De Recherche Scientifique

Cell Adhesion Inhibition

Compounds similar to 2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been found to inhibit the adherence of neutrophils to activated endothelial cells. This effect is achieved by inhibiting the upregulation of adhesion molecules like E-selectin and ICAM-1 on endothelial cells, which is essential in inflammatory processes. An example of such a compound is PD 144795, which shows oral activity in inflammation models (Boschelli et al., 1995).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from benzo[b]thiophene, similar to the compound , have shown significant potential as anti-inflammatory and analgesic agents. These compounds, which include N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide and others, have been found to exhibit high inhibitory activity on COX-2, an enzyme involved in inflammation and pain, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain & Zaki, 2020).

Antimicrobial and Antioxidant Properties

Certain synthesized compounds related to this compound have displayed excellent antimicrobial and antioxidant activities. For example, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates show significant antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Anticancer Activity

The structural analogs of this compound have been investigated for their potential in treating cancer. For instance, Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have shown potent anticancer activity against the colon HCT-116 human cancer cell line, indicating their potential for further exploration in cancer therapy (Abdel-Motaal, Alanzy & Asem, 2020).

Antimycobacterial Activity

Molecular modifications of compounds similar to this compound have led to the development of derivatives with significant antimycobacterial activity. These compounds have been effective against Mycobacterium tuberculosis, with some derivatives showing more potency than standard antimycobacterial drugs (Nallangi et al., 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .

Biochemical Pathways

It has been found that some thiophene derivatives can inhibit mitochondrial complex i, leading to potent antitumor activity .

Result of Action

Some thiophene derivatives have been found to show potent antitumor activity through the inhibition of mitochondrial complex i .

Propriétés

IUPAC Name |

2-[(4-ethoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-3-24-13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-10-11(2)4-9-15(14)25-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQJYVXHVJGLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

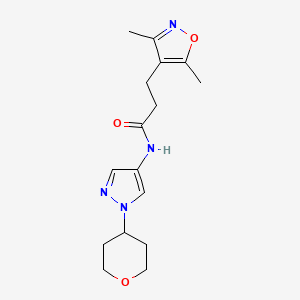

![2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2867131.png)

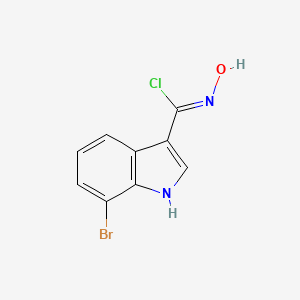

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2867133.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2867134.png)

![8-(5-Chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2867136.png)

![N-(2-methoxyethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2867137.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide](/img/structure/B2867141.png)

![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)